5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate
Description
5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate is a chiral glutamic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the C2 position, a benzyl ester at C5, and a methyl ester at C1. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research due to its stereochemical purity and functional versatility. Its synthesis involves the reaction of L-Glu(OBn)OMe with N-ethoxycarbonylphthalimide in methanol, followed by purification via column chromatography to achieve a 62% yield . Structural confirmation is supported by IR, ¹H NMR, ¹³C NMR, and HRMS data, with a molecular weight of 404.1110 (calculated) and 404.1112 (observed) . The Boc group enhances stability during synthetic processes, while the benzyl and methyl esters provide orthogonal protection for selective deprotection in downstream applications.
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZTGSAKNZBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OBzl)-OMe typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the carboxyl group using benzyl (OBzl) and methyl (OMe) esters. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection .
Industrial Production Methods
Industrial production of Boc-Glu(OBzl)-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OBzl)-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid or hydrogenation in the presence of palladium on carbon.
Major Products Formed
Hydrolysis: Glutamic acid derivatives with free carboxyl groups.
Deprotection: Free glutamic acid with unprotected amino and carboxyl groups.
Scientific Research Applications
Boc-Glu(OBzl)-OMe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for glutamic acid in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The mechanism of action of Boc-Glu(OBzl)-OMe primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid, preventing unwanted reactions during peptide bond formation. The OBzl and OMe groups protect the carboxyl groups, ensuring selective reactions at the desired sites. The protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of Boc-protected amino acid esters. Key analogues include:
Stability and Reactivity
- The Boc group in 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate offers superior acid stability compared to carbamate-protected analogues (e.g., N-adamantanyl series), which require trifluoroacetic acid for deprotection .
- The benzyl ester provides stability under basic conditions but necessitates catalytic hydrogenation for removal, whereas methyl esters are more labile to hydrolysis .
Research Findings and Implications
- For instance, replacing the benzyl group with a cyclohexyl moiety enhances target binding .
- Industrial Relevance : The compound’s high stereochemical purity makes it valuable for producing enantiomerically pure APIs, as evidenced by its use in commercial pharmaceutical intermediates .
Biological Activity
5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate, a compound featuring a Boc (tert-butyloxycarbonyl) protecting group, is of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate can be achieved through several methods, often involving the coupling of amino acids with protected functional groups. One approach involves the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of BF3·Et2O as a catalyst, yielding the desired compound with a high purity and yield . The structural characteristics of this compound suggest that it may interact with various biological targets.
Synthesis Pathway
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc-Glu(OBzl)–OH + tert-butyl 2,2,2-trichloroacetimidate + BF3·Et2O | 76.3% |
| 2 | Purification via flash chromatography | - |
The biological activity of 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that compounds with similar structures may act as inhibitors or modulators of various biological pathways, including those involved in cancer progression and immune response modulation.
Case Studies
- Cancer Cell Lines : In vitro studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate have demonstrated IC50 values in the nanomolar range against leukemia and solid tumor cell lines .
- Immunomodulatory Effects : Research indicates that derivatives may function as Toll-like receptor (TLR) agonists, enhancing immune responses in murine models. Specifically, they stimulate TNF-α release from macrophages, indicating potential as adjuvants in vaccine formulations .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate:
| Compound Name | Target Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Diprovocim-1 | TLR Agonist | ~10 | Immune stimulation |
| Compound X | Cancer Cytotoxicity | ~30 | Apoptosis induction |
Research Findings
Recent findings underscore the importance of structural modifications in enhancing biological activity. For instance, the presence of hydrophobic side chains has been linked to increased potency in immune modulation and anticancer effects . Furthermore, studies suggest that the Boc protecting group plays a critical role in maintaining stability and bioavailability.
Future Directions
The ongoing research into derivatives of 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate suggests promising avenues for drug development:
- Targeted Cancer Therapy : Further exploration into its mechanism could lead to targeted therapies for specific cancer types.
- Vaccine Development : Its potential as an adjuvant warrants investigation in vaccine formulations against infectious diseases.
Q & A
What are the key steps in synthesizing 5-Benzyl 1-Methyl (S)-2-(Boc-amino)pentanedioate, and how can purity be ensured?
Basic
The synthesis typically involves sequential protection and deprotection steps. First, the Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality, followed by esterification to install the benzyl and methyl ester groups. Final purification often employs column chromatography or recrystallization to achieve >95% purity. Critical intermediates should be verified via HPLC and NMR to confirm stereochemical integrity .
Which spectroscopic techniques are most reliable for characterizing this compound?
Basic
1H/13C NMR is essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester functionalities (δ ~5.1 ppm for benzyl protons). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms carbamate (Boc) C=O stretches (~1680–1720 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
How do researchers optimize reaction conditions for Boc protection in this compound?
Advanced
Reaction optimization involves screening catalysts (e.g., DMAP), solvents (DCM or THF), and temperatures. Kinetic studies using in-situ FTIR or LC-MS can track Boc group formation. For lab-scale synthesis, anhydrous conditions and stoichiometric control (1.1–1.3 equiv Boc2O) minimize side reactions like over-alkylation .
What strategies mitigate challenges in maintaining stereochemical purity during synthesis?
Advanced
Chiral HPLC or SFC (supercritical fluid chromatography) is critical for enantiomeric excess (ee) analysis. Asymmetric catalysis (e.g., Evans auxiliaries) or enzymatic resolution ensures (S)-configuration retention. Contamination by diastereomers can arise during esterification; recrystallization in hexane/EtOAc mixtures improves diastereomeric ratios .
How do researchers address contradictions in spectroscopic data for intermediates?
Advanced
Discrepancies between calculated and observed NMR shifts often stem from solvent effects or hydrogen bonding. For example, Boc-protected amines may exhibit variable δ values in DMSO vs. CDCl3. Cross-validation with 2D NMR (COSY, HSQC) and computational modeling (DFT) resolves ambiguities .
What are the stability considerations for this compound under different storage conditions?
Advanced
The Boc group is hydrolytically labile in acidic or humid environments. Long-term storage at –20°C under inert gas (Ar/N2) is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways, with LC-MS identifying byproducts like tert-butanol or CO2 .
How is enzymatic deprotection compared to chemical methods for Boc removal?
Advanced
Chemical deprotection (e.g., TFA in DCM) is faster but less selective, risking ester cleavage. Enzymatic approaches (e.g., lipases in buffered solutions) offer milder conditions, preserving sensitive functional groups. Kinetic studies show pH-dependent efficiency, with optimal activity at pH 6–7 .
What methodologies are used to assess the compound’s potential toxicity in biological studies?
Advanced
In vitro cytotoxicity assays (MTT or LDH) on cell lines (e.g., HEK293) evaluate membrane integrity. Metabolic stability is tested using liver microsomes, while Ames tests screen mutagenicity. Computational tools (e.g., ADMET Predictor™) model absorption and excretion profiles .
How can researchers validate the compound’s role in peptide coupling reactions?
Advanced
Coupling efficiency is assessed via Fmoc-based solid-phase synthesis, monitoring by UV (301 nm for Fmoc deprotection). MALDI-TOF MS confirms peptide chain elongation. Side reactions (e.g., racemization) are minimized using HOBt/DIC coupling agents at 0–4°C .
What computational tools aid in predicting this compound’s reactivity?
Advanced
DFT calculations (Gaussian 09) model transition states for Boc cleavage or ester hydrolysis. Molecular docking (AutoDock Vina) predicts interactions with biological targets like proteases. QSPR models correlate substituent effects (e.g., benzyl vs. methyl) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
